2-(2,6-dimethylmorpholine-4-carbonyl)-1-(3-methoxypropyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one
Overview
Description
LSM-28172 is a pyridopyrimidine.
Scientific Research Applications
Synthesis and Molecular Design
In the realm of organic chemistry and molecular design, various research efforts focus on the synthesis of novel compounds with potential therapeutic or material science applications. For instance, the synthesis of novel heterocyclic compounds, such as 2-(4-(3-methylbenzodifuran-2-carboxamido)pyrimidine) acetic acid and N-(thiazolo[3, 2-a]pyrimidine)-3-methylbenzodifuran-2-carboxamide, showcases the intricate design and potential biological activity these molecules may possess. These compounds, derived from visnagenone–ethylacetate or khellinone–ethylacetate, have been shown to exhibit COX-2 selectivity, analgesic, and anti-inflammatory activities, highlighting their significance in medicinal chemistry research (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Photophysical Properties and Sensing Applications
The exploration of pyrimidine derivatives for their photophysical properties and potential as pH-sensing applications represents another facet of scientific research involving complex organic molecules. The design and synthesis of pyrimidine-phthalimide derivatives, for example, have led to the development of novel chromophores with solid-state fluorescence emission and solvatochromism. These properties are crucial for the development of colorimetric pH sensors and logic gates, opening new avenues in sensor technology and materials science (Yan, Meng, Li, Ge, & Lu, 2017).
Material Science and Corrosion Inhibition
Furthermore, the chemical versatility of pyrimidine derivatives extends to material science, particularly in the context of corrosion inhibition. New derivatives, such as pyridopyrimidinones, have been synthesized and evaluated for their efficacy in protecting metals against corrosion in aggressive environments. These studies not only contribute to the understanding of molecular interactions at material interfaces but also lead to the development of more effective and eco-friendly corrosion inhibitors, demonstrating the interdisciplinary nature of research on complex organic molecules (Abdallah, Shalabi, & Bayoumy, 2018).
properties
IUPAC Name |
5-(2,6-dimethylmorpholine-4-carbonyl)-6-(3-methoxypropyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4/c1-14-12-23(13-15(2)29-14)21(27)17-11-16-19(24(17)9-6-10-28-3)22-18-7-4-5-8-25(18)20(16)26/h4-5,7-8,11,14-15H,6,9-10,12-13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKKZKAVZXSCDGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC3=C(N2CCCOC)N=C4C=CC=CN4C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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